Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate: is an organic compound with the molecular formula C13H16N2O4. It is a methyl ester derivative of butanoic acid, featuring an acetylamino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with methyl 4-oxobutanoate under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate: This compound features a sulfonyl group instead of the acetylamino group, which can alter its chemical properties and biological activity.
Butanoic acid, 4-[[4-(acetylamino)phenyl]amino]-4-oxo-, methyl ester: This is another name for the same compound, highlighting its ester functional group.
Uniqueness: Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-(4-acetamidoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FQJBKWKOFRPXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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